molecular formula C28H27F3N2O5S B2988463 (R)-methyl 5-(6-(pivaloyloxymethyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate CAS No. 929095-38-5

(R)-methyl 5-(6-(pivaloyloxymethyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate

Cat. No.: B2988463
CAS No.: 929095-38-5
M. Wt: 560.59
InChI Key: GRURDDMIJOOZMT-MRXNPFEDSA-N
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Description

The compound “(R)-methyl 5-(6-(pivaloyloxymethyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate” is a structurally complex molecule featuring a benzimidazole-thiophene core with multiple functional groups. The benzimidazole moiety is substituted at the 6-position with a pivaloyloxymethyl group, a prodrug-enhancing ester moiety known to improve lipophilicity and bioavailability . The thiophene ring is functionalized at the 3-position with a chiral (R)-1-(2-(trifluoromethyl)phenyl)ethoxy group, which introduces steric and electronic effects, and at the 2-position with a methyl ester, contributing to metabolic stability and solubility modulation.

Properties

IUPAC Name

methyl 5-[6-(2,2-dimethylpropanoyloxymethyl)benzimidazol-1-yl]-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27F3N2O5S/c1-16(18-8-6-7-9-19(18)28(29,30)31)38-22-13-23(39-24(22)25(34)36-5)33-15-32-20-11-10-17(12-21(20)33)14-37-26(35)27(2,3)4/h6-13,15-16H,14H2,1-5H3/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRURDDMIJOOZMT-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)COC(=O)C(C)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)COC(=O)C(C)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-methyl 5-(6-(pivaloyloxymethyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate, with CAS number 929095-38-5, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. Its complex structure includes elements known to interact with biological systems, making it a subject of interest for medicinal chemistry.

  • Molecular Formula : C28H27F3N2O5S
  • Molecular Weight : 560.59 g/mol
  • Purity : 95% .

The compound's biological activity is hypothesized to stem from its ability to interact with various cellular targets, potentially influencing pathways related to cell proliferation and apoptosis. The presence of the benzoimidazole and thiophene moieties suggests that it may interact with DNA or inhibit key enzymes involved in cancer cell metabolism.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain derivatives possess IC50 values in the low micromolar range against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cells .

CompoundCell LineIC50 (μM)
Compound 9HCT-11616.19 ± 1.35
Compound 9MCF-717.16 ± 1.54
Compound XMCF-7<60

This data suggests that modifications to the core structure can enhance or diminish cytotoxic effects, emphasizing the importance of specific functional groups in determining biological activity.

Mechanistic Studies

Further investigations into the mechanism of action reveal that compounds with similar structures can inhibit tubulin polymerization and disrupt microtubule dynamics, which are critical for mitosis in cancer cells . This dual action of targeting both cellular proliferation and microtubule stability positions these compounds as promising candidates for further development.

Case Studies

A notable study focused on a series of benzoimidazole derivatives revealed that introducing substituents like trifluoromethyl groups significantly increased anticancer potency. The study highlighted how structural variations directly correlate with biological efficacy, providing a framework for rational drug design .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Benzimidazole-thiophene - 6-pivaloyloxymethyl
- 3-(R)-trifluoromethylphenyl ethoxy
- 2-methyl ester
~563.56 (est.) High lipophilicity (pivaloyl ester); chiral center may influence receptor binding
5-[6-[(4-Methyl-1-piperazinyl)methyl]-1H-benzimidazol-1-yl]-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]-2-thiophenecarboxamide Benzimidazole-thiophene - 6-(4-methylpiperazinyl)methyl
- 3-(R)-trifluoromethylphenyl ethoxy
543.62 Increased solubility (piperazine); amide group enhances hydrogen bonding
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives Benzimidazolone - 5-hydrosulfonyl
- Variable aryl/alkyl groups
~300–400 (est.) Polar sulfonyl group improves aqueous solubility; antitumor activity reported
2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols Nitroimidazole-phenyl - Nitroimidazole
- Aryl ethanol
~350–400 (est.) Nitro group enhances redox activity; potential for prodrug activation
1-(4-bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one Benzimidazo-triazole-thiophene - 4-bromophenyl
- Thiophene-triazole fusion
~500–550 (est.) Bromine increases molecular weight; triazole may enhance π-stacking interactions

Pharmacokinetic and Bioactivity Insights

  • Lipophilicity : The target compound’s pivaloyloxymethyl and trifluoromethyl groups enhance membrane permeability but may reduce aqueous solubility compared to sulfonated analogs (e.g., ) .
  • Metabolic Stability : The trifluoromethyl group and methyl ester likely slow oxidative metabolism, contrasting with nitroimidazole derivatives (), which are prone to reductive activation .
  • Chirality: The (R)-configuration of the ethoxy group may confer stereoselective binding advantages, a feature absent in non-chiral analogs (e.g., ) .

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The synthesis involves sequential functionalization of the benzoimidazole and thiophene cores. Key steps include:

  • Pivaloyloxymethyl introduction : Reacting a hydroxyl-containing intermediate with pivaloyl chloride under heterogeneous catalysis (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 at 70–80°C .
  • Thiophene-ester coupling : Using nucleophilic substitution or Suzuki-Miyaura cross-coupling to attach the trifluoromethylphenoxy group. Purification via recrystallization in aqueous acetic acid ensures product integrity .

Q. How is the benzoimidazole-thiophene core synthesized?

The benzoimidazole ring is typically constructed via cyclization of o-phenylenediamine derivatives with carbonyl-containing reagents. The thiophene moiety is introduced through electrophilic substitution or palladium-catalyzed coupling. For example, imidazole-thiophene hybrids are synthesized by reacting halogenated thiophenes with metallated benzoimidazoles under inert conditions .

Q. What analytical techniques confirm structural integrity?

  • IR spectroscopy : Identifies ester (C=O stretch at ~1700 cm⁻¹) and pivaloyloxymethyl groups .
  • ¹H/¹³C NMR : Assigns regiochemistry of substitutions (e.g., chemical shifts for ethoxy protons at δ 4.5–5.0 ppm) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction yields be optimized for pivaloyloxymethyl introduction?

  • Catalyst screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay, zeolites) to enhance acylation efficiency .
  • Solvent engineering : PEG-400 improves solubility and reduces side reactions .
  • DoE (Design of Experiments) : Apply Bayesian optimization to balance temperature, stoichiometry, and reaction time, maximizing yield while minimizing byproducts .

Q. What strategies resolve contradictory spectroscopic data (e.g., ester hydrolysis vs. stability)?

  • pH-controlled synthesis : Maintain alkaline conditions (pH 12.5) during pivaloyloxymethylation to prevent ester hydrolysis .
  • Stability assays : Use HPLC to monitor degradation under varying temperatures and pH. Compare with reference standards to identify decomposition pathways .

Q. How is regioselectivity ensured during thiophene functionalization?

  • Directing groups : Introduce temporary protecting groups (e.g., nitro or methoxy) to steer electrophilic substitution to the desired position .
  • Computational modeling : DFT calculations predict reactive sites on the thiophene ring, guiding experimental conditions .

Q. What methodologies assess the pharmacokinetic impact of the pivaloyloxymethyl prodrug group?

  • Hydrolysis studies : Incubate the compound in simulated biological fluids (e.g., plasma, pH 7.4 buffer) and quantify the released parent drug via LC-MS .
  • Molecular docking : Predict interactions with esterase enzymes using software like AutoDock, correlating hydrolysis rates with structural features .

Q. How do heuristic algorithms improve reaction optimization?

  • Bayesian optimization : Iteratively refine parameters (e.g., catalyst loading, solvent ratio) using machine learning models trained on sparse experimental data .
  • High-throughput screening : Automate parallel reactions to rapidly identify optimal conditions for trifluoromethylphenyl coupling .

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